![molecular formula C13H18N4O5 B12078335 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)
5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine is a nucleoside analog, which is a derivative of 2’-deoxycytidine. It has a molecular formula of C13H18N4O5 and a molecular weight of 310.31 g/mol . This compound is primarily used in nucleic acid research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine typically involves the reaction of 2’-deoxycytidine with 2-cyanoethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous medium, room temperature.
Reduction: Sodium borohydride; conditionsmethanol or ethanol as solvent, room temperature.
Substitution: Halogenated compounds; conditionsorganic solvents like dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the nucleoside.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted nucleoside analogs.
Scientific Research Applications
5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Employed in studies involving DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine involves its incorporation into DNA during replication. This incorporation can lead to the inhibition of DNA polymerase activity, resulting in the termination of DNA synthesis. The compound targets specific molecular pathways involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxycytidine
- 5-Hydroxy-2’-deoxycytidine
- 5-Methyl-2’-deoxycytidine
Uniqueness
5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine is unique due to the presence of the cyanoethoxy group, which imparts distinct chemical properties and biological activities compared to other nucleoside analogs. This modification enhances its potential as a therapeutic agent and a research tool.
Properties
IUPAC Name |
3-[[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c14-2-1-3-21-7-8-5-17(13(20)16-12(8)15)11-4-9(19)10(6-18)22-11/h5,9-11,18-19H,1,3-4,6-7H2,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIHYTODKBQDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)COCCC#N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
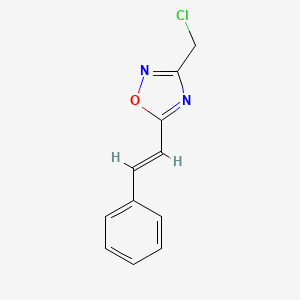
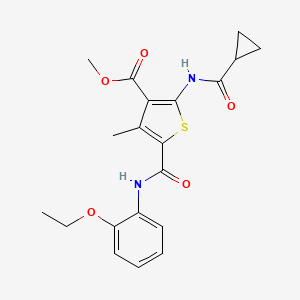
![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)

![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
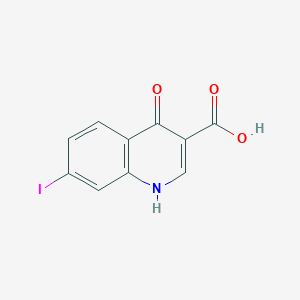


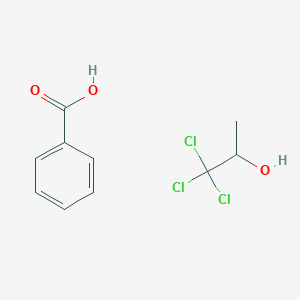
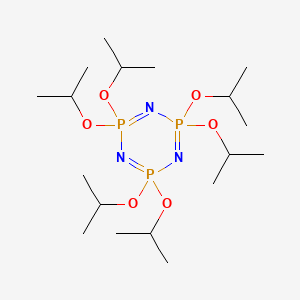

![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)

![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
